Sulfato de indio(III)

Descripción general

Descripción

Indium(III) sulfate, with the chemical formula In₂(SO₄)₃, is a sulfate salt of the metal indium. It is a sesquisulfate, meaning that the sulfate group occurs one and a half times as much as the metal. This compound is known for its white-gray, odorless, hygroscopic, monoclinic crystals. It is soluble in water and decomposes at 600°C .

Aplicaciones Científicas De Investigación

Indium(III) sulfate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Indium(III) sulfate primarily targets a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand that was used for their syntheses . Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

Mode of Action

The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted . In water solution, the indium ion forms a complex with water and sulfate . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second .

Biochemical Pathways

It is known that the proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution .

Pharmacokinetics

It is known that the most medically useful radioisotope of indium is indium-111, which has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .

Result of Action

The result of the action of Indium(III) sulfate is largely dependent on its application. For instance, in antimicrobial therapy, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, Indium(III) sulfate is used in the study of adsorption capacities for indium recovery .

Action Environment

The action of Indium(III) sulfate can be influenced by environmental factors. For instance, the proportion of sulfate complex increases with temperature . It is also soluble in water , which can affect its bioavailability and efficacy. Safety precautions suggest avoiding dust formation and ensuring adequate ventilation .

Análisis Bioquímico

Biochemical Properties

Indium(III) sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the primary ligand used for the synthesis of Indium(III) sulfate complexes .

Cellular Effects

The effects of Indium(III) sulfate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indium(III) sulfate exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Indium(III) sulfate in laboratory settings may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Indium(III) sulfate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Indium(III) sulfate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Indium(III) sulfate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Indium(III) sulfate and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indium(III) sulfate can be synthesized by reacting indium, its oxide, or its carbonate with sulfuric acid. An excess of strong acid is required to prevent the formation of insoluble basic salts .

Industrial Production Methods: In industrial settings, indium(III) sulfate is often produced through electrodeposition. This process involves the reduction of indium ions in an electrolyte solution containing indium sulfate. Techniques such as cyclic voltammetry, chronoamperometry, and alternating current impedance are used to study the electrochemical behavior and optimize the conditions for high-purity indium recovery .

Análisis De Reacciones Químicas

Types of Reactions: Indium(III) sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Indium(III) can be reduced to indium metal through electrochemical processes.

Complex Formation: In aqueous solutions, indium ions form complexes with water and sulfate ions, such as In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)²⁻.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of indium(III) sulfate from indium metal, oxide, or carbonate.

Electrolytes: Solutions containing indium sulfate are used in electrodeposition processes.

Major Products Formed:

Indium Metal: Obtained through the reduction of indium(III) ions.

Indium Complexes: Formed in aqueous solutions with sulfate ions.

Comparación Con Compuestos Similares

Gallium(III) sulfate: Similar in structure and properties, used in similar applications.

Aluminum(III) sulfate: Another sesquisulfate with comparable chemical behavior.

Thallium(III) sulfate: Shares some chemical properties but is more toxic.

Uniqueness: Indium(III) sulfate is unique due to its ability to form stable complexes with sulfate ions and its versatile applications in various fields, from chemistry to medicine .

Propiedades

Número CAS |

13464-82-9 |

|---|---|

Fórmula molecular |

H2InO4S |

Peso molecular |

212.90 g/mol |

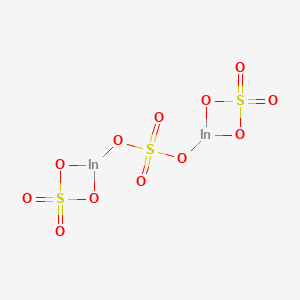

Nombre IUPAC |

bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate |

InChI |

InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

RODAKIFYLYKDTD-UHFFFAOYSA-N |

SMILES |

O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2 |

SMILES canónico |

OS(=O)(=O)O.[In] |

Key on ui other cas no. |

13464-82-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indium(III) sulfate impact cell viability and what are the potential downstream effects?

A1: Research on human dermal fibroblasts (GM5565) indicates that Indium(III) sulfate can negatively affect cell viability. [] Specifically, a decrease in average cell viability of up to ~32% was observed alongside an increase in cellular reactive oxygen species (ROS) concentration. This suggests that Indium(III) sulfate may induce oxidative stress within cells, potentially leading to cell damage and death. Furthermore, the compound was observed to alter cell morphology, causing cells to become more circular and compact, and impact cell alignment behavior on engineered surfaces. []

Q2: Can Indium(III) sulfate be used to synthesize nanomaterials? What crystal structures are observed?

A2: Yes, Indium(III) sulfate has been successfully employed in the synthesis of Copper Indium Sulfide (CuInS2) nanomaterials. [] Notably, the reaction of Indium(III) sulfate with copper-thiourea precursors can yield both wurtzite (WZ) and zincblende (ZB) forms of CuInS2. [] The specific crystal structure obtained depends on the reaction conditions and the choice of indium precursor.

Q3: How does Indium(III) sulfate compare to other indium salts in the synthesis of CuInS2?

A3: While both Indium(III) acetate and Indium(III) sulfate can be used as precursors for CuInS2 synthesis, reactions involving Indium(III) sulfate demonstrate significantly higher yields compared to those using Indium(III) acetate. [] This suggests Indium(III) sulfate is a more efficient precursor in this specific synthesis route.

Q4: Are there studies on the kinetics of Indium(III) sulfate in solution?

A4: While the provided research focuses on material science applications, earlier studies have investigated the ligand exchange kinetics of Indium(III) sulfate in solution. [, , ] These studies provide insights into the dynamic behavior of Indium(III) sulfate in solution, which can be relevant for understanding its reactivity and behavior in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.